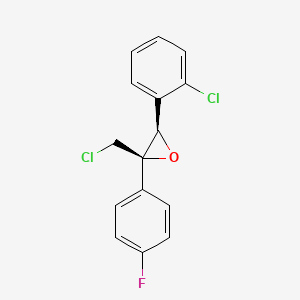

2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-9-15(10-5-7-11(18)8-6-10)14(19-15)12-3-1-2-4-13(12)17/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTYLEOASXQERM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(O2)(CCl)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669934 | |

| Record name | 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133024-33-6 | |

| Record name | 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-(chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-, (2R,3R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include:

- Solvent: Dichloromethane (DCM) or another non-polar solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane can undergo various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols.

Reduction: The compound can be reduced to form diols or other reduced products.

Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium hydroxide, or amines in solvents like ethanol or water.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield an amino alcohol, while reduction could produce a diol.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane involves its reactivity with nucleophiles. The epoxide ring is highly strained and reactive, making it susceptible to ring-opening reactions. This reactivity can be harnessed in various applications, such as drug development or material science.

Comparison with Similar Compounds

Epoxiconazole (CAS: 106325-08-0)

Structural Differences :

Functional Implications :

- Biological Activity : Epoxiconazole is a broad-spectrum fungicide targeting sterol biosynthesis in fungi . The triazole group enhances binding to fungal cytochrome P450 enzymes, which the chloromethyl analog lacks.

- The absence of the triazole group in the target compound may reduce bioactivity but increase reactivity due to the chloromethyl substituent.

- Environmental Fate : Epoxiconazole has a bioconcentration factor (BCF) of 59–70 in Oncorhynchus mykiss (rainbow trout), indicating moderate bioaccumulation . The target compound’s environmental persistence is unstudied but may differ due to its simpler structure.

Data Table :

2-(1-Chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane

Structural Differences :

Functional Implications :

- The cyclopropyl group may enhance steric hindrance, reducing reactivity compared to the chloromethyl group in the target compound.

2-(4-Methoxyphenyl)-3-methyloxirane

Structural Differences :

Functional Implications :

- Demonstrates how aryl substituents influence physicochemical properties like solubility and stability.

Z-3-Chloro-1-(2-chlorophenyl)-2-(4-fluorophenyl)-oxirane

Structural Differences :

Functional Implications :

- Direct chlorine substitution on the oxirane ring may increase electrophilicity, enhancing reactivity in nucleophilic reactions.

Key Research Findings

Substituent Effects on Bioactivity :

- The presence of a triazole group (as in epoxiconazole) is critical for antifungal activity, while chloromethyl groups may contribute to intermediate reactivity in synthesis .

Environmental Impact :

- Chlorinated oxiranes like the target compound may exhibit higher soil adsorption, reducing groundwater contamination risks compared to triazole derivatives .

Biological Activity

The compound 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane, also known by its CAS number 948553-16-0, is a synthetic oxirane derivative that has garnered attention for its potential biological activities, particularly in antifungal and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings, case studies, and synthesis data.

Antifungal Activity

Research indicates that derivatives of oxirane compounds exhibit significant antifungal properties. A notable study evaluated the antifungal activity of various azole derivatives against Candida albicans, revealing that specific substitutions on the phenyl rings greatly influenced biological efficacy.

Key Findings:

- The compound showed a minimal inhibitory concentration (MIC) comparable to established antifungals like fluconazole (FLC), with some enantiomers being up to 80 times more active than FLC against C. albicans .

- The substitution of halogens on the phenyl ring enhanced antifungal activity, with the 2,4-dichlorinated derivative (analogous to 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane) demonstrating superior efficacy .

Inhibition of Cytochrome P450 Enzymes

The compound's interaction with cytochrome P450 enzymes is critical for understanding its pharmacological profile. Studies have shown that certain derivatives can selectively inhibit specific P450 enzymes, which are essential in drug metabolism and steroid biosynthesis.

Inhibitory Activity:

- The compound was tested against several human P450 enzymes including CYP19, CYP17, CYP11B1, and CYP11B2.

- Notably, it exhibited no significant inhibitory activity against CYP11B1 and only slight inhibition against CYP11B2 at high concentrations .

Structure-Activity Relationship (SAR)

The biological activity of 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane is heavily influenced by its structural components. The presence of chlorine and fluorine substituents on the phenyl rings plays a pivotal role in enhancing its biological properties.

Summary of SAR Findings:

| Substituent Type | Effect on Activity | Reference |

|---|---|---|

| Chlorine (Cl) | Increases antifungal potency | |

| Fluorine (F) | Modulates enzyme inhibition | |

| Positioning of Cl/F | Critical for binding affinity |

Case Studies

Several case studies have highlighted the effectiveness of 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane in various experimental settings:

- Antifungal Efficacy : In a controlled study, the compound's enantiomers were tested against multiple strains of Candida, demonstrating remarkable selectivity and potency compared to traditional antifungals.

- Molecular Modeling Studies : Computational studies suggested that the compound's binding affinity to target enzymes was significantly influenced by its stereochemistry and substituent positioning, providing insights into optimizing future derivatives for enhanced activity .

Q & A

Q. What are the established synthetic routes for 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane, and what key reaction parameters influence yield and purity?

Methodological Answer: The compound is synthesized via epoxidation of a triazole-substituted precursor under controlled conditions. Key parameters include temperature (optimized at 60–80°C), solvent selection (e.g., dichloromethane for polarity control), and stoichiometric ratios of oxidizing agents (e.g., m-chloroperbenzoic acid). Stereochemical outcomes depend on the configuration of starting materials, as the (2RS,3SR) isomer is the bioactive form . Yield improvements (>75%) are achieved via catalytic phase-transfer methods .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

Methodological Answer: Structural validation employs NMR (¹H/¹³C) to confirm substituent positions, particularly the chlorophenyl, fluorophenyl, and triazole groups. X-ray crystallography resolves stereochemistry (e.g., cis-configuration of the oxirane ring) . High-resolution mass spectrometry (HRMS) confirms molecular weight (329.76 g/mol, C₁₇H₁₃ClFN₃O) with <2 ppm error . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What is the primary biological activity of this compound, and how are its antifungal properties quantified in vitro?

Methodological Answer: The compound acts as a demethylase inhibitor , disrupting ergosterol biosynthesis in fungi. Bioactivity is quantified using in vitro assays:

- Microdilution assays (IC₅₀ values against Fusarium spp.: 0.1–1.0 µg/mL) .

- Mycelial growth inhibition on agar plates (EC₅₀ < 5 µg/mL for Botrytis cinerea) . Activity correlates with triazole ring coordination to fungal cytochrome P450 .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s bioactivity, and what strategies resolve contradictions in enantiomer-specific efficacy data?

Methodological Answer: The (2RS,3SR) configuration is critical for binding to fungal lanosterol 14α-demethylase. Conflicting efficacy reports arise from enantiomeric impurities in synthetic batches. Chiral HPLC separates enantiomers, while molecular docking simulations clarify steric hindrance in non-active isomers . Contradictions are resolved by standardizing enantiomeric purity (≥98% via chiral catalysts) .

Q. What structural modifications enhance the compound’s antifungal selectivity while reducing non-target toxicity?

Methodological Answer: SAR studies focus on:

- Fluorophenyl group replacement : Para-fluoro substitution optimizes membrane permeability, while meta-fluoro analogs show reduced activity .

- Triazole ring substitution : 1,2,4-triazole > imidazole in binding affinity (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol) . Toxicity mitigation is achieved via prodrug strategies (e.g., acetylated derivatives) that hydrolyze selectively in fungal cells .

Q. How do analytical method variations (e.g., HPLC vs. LC-MS) impact detection limits for degradation products, and how are discrepancies reconciled?

Methodological Answer: HPLC-UV (LOD: 0.1 µg/mL) may miss polar degradation products (e.g., hydroxylated metabolites), whereas LC-MS/MS (LOD: 0.01 µg/mL) identifies trace impurities via fragmentation patterns (m/z 329 → 123) . Discrepancies arise from column matrix effects or ionization suppression. Method validation follows ICH guidelines, using spiked matrices and internal standards (e.g., deuterated analogs) .

Q. What environmental degradation pathways are observed in soil/water systems, and how do metabolites affect non-target organisms?

Methodological Answer: Photodegradation in water produces 4-fluorobenzoic acid (t₁/₂ = 48 h under UV), while soil microbial action yields chlorophenyl-glycol derivatives . Metabolites are quantified via QSAR models (LogP < 1.5 for reduced bioaccumulation). Non-target toxicity (e.g., Daphnia magna LC₅₀ = 2.5 mg/L) is assessed using OECD Test Guideline 202 .

Q. What mechanisms explain oxidative stress induction in mammalian cells, and how do in vitro/in vivo toxicity models address data conflicts?

Methodological Answer: The compound generates ROS (e.g., hydroxyl radicals) via CYP3A4 metabolism, detected via fluorescent probes (APF/HPF) in HepG2 cells . In vivo rodent studies show hepatic glutathione depletion (≥50% at 100 mg/kg doses), conflicting with in vitro data due to biotransformation differences . PBPK modeling reconciles disparities by accounting for hepatic first-pass metabolism .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.